molecular formula C23H17FN4O6 B12617289 C23H17FN4O6

C23H17FN4O6

Cat. No.: B12617289
M. Wt: 464.4 g/mol
InChI Key: PRZYYZUUSIPASJ-XLNTUCKNSA-N
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Description

The compound with the molecular formula C23H17FN4O6 is a complex organic molecule that contains fluorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H17FN4O6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of a fluorobenzyl compound with a nitropyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

C23H17FN4O6: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C23H17FN4O6: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C23H17FN4O6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C23H17FN4O6: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    C22H16FN3O5: A related compound with a similar structure but different functional groups.

    C24H18FN5O7: Another compound with additional functional groups that may confer different chemical and biological properties.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17FN4O6

Molecular Weight

464.4 g/mol

IUPAC Name

(1R,2S,6R,7S)-7-(4-fluorobenzoyl)-4-(2-methoxy-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

InChI

InChI=1S/C23H17FN4O6/c1-34-17-9-8-14(28(32)33)11-16(17)26-22(30)18-15-3-2-10-25-27(15)20(19(18)23(26)31)21(29)12-4-6-13(24)7-5-12/h2-11,15,18-20H,1H3/t15-,18-,19-,20+/m1/s1

InChI Key

PRZYYZUUSIPASJ-XLNTUCKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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